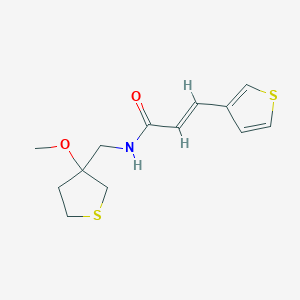

(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide

Description

(E)-N-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophen-3-yl group conjugated to an acrylamide backbone and a methoxytetrahydrothiophene-based substituent.

The methoxytetrahydrothiophene group introduces a sulfur-containing heterocycle, which may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents . The thiophen-3-yl moiety is a common pharmacophore in medicinal chemistry, often associated with interactions in CNS targets and antiviral agents .

Properties

IUPAC Name |

(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S2/c1-16-13(5-7-18-10-13)9-14-12(15)3-2-11-4-6-17-8-11/h2-4,6,8H,5,7,9-10H2,1H3,(H,14,15)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCXVAWKJIYWIF-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C=CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCSC1)CNC(=O)/C=C/C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using a catalyst to facilitate the reaction.

Attachment of the Acrylamide Group: The acrylamide moiety is introduced via a condensation reaction between an amine and an acrylate derivative, typically under mild heating and in the presence of a base to neutralize the by-products.

Coupling with the Thiophene Ring: The final step involves coupling the thiophene ring to the acrylamide intermediate, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.

Substitution: The methoxy group on the tetrahydrothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxytetrahydrothiophene and thiophene rings could facilitate binding to hydrophobic pockets, while the acrylamide group could form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Receptor Targeting

- FH321 () : A μ-opioid receptor agonist with biased G protein signaling, highlighting the role of thiophen-3-yl acrylamides in CNS drug design.

- D3 Receptor Ligands () : Compounds like 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide demonstrate selectivity for dopamine D3 receptors, suggesting that thiophen-3-yl acrylamides may be versatile scaffolds for neurotherapeutics.

Antiviral Activity

- LQM445 () : Exhibits antiviral properties, though its 3-chlorophenyl substituent differs from the target compound’s thiophen-3-yl group. This underscores the importance of heterocyclic substituents in modulating bioactivity.

Physicochemical Properties

NMR and Crystallographic Data

- (E)-N-(3-Methoxybenzyl)-3-(3-methoxyphenyl)acrylamide () : $^1$H NMR (CDCl₃) shows distinct doublets for the acrylamide protons at δ 7.61 (J = 15.6 Hz) and 6.38 (J = 15.6 Hz), consistent with (E)-configuration.

- (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide () : Single-crystal X-ray data (R factor = 0.036) confirm planar geometry of the acrylamide backbone, a feature likely shared by the target compound.

Solubility and Stability

- The methoxytetrahydrothiophene group may enhance solubility in polar aprotic solvents compared to purely aromatic analogs (e.g., LQM445 ). However, the sulfur atom could increase metabolic susceptibility.

Biological Activity

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 235.36 g/mol

- Key Functional Groups : Acrylamide, thiophene derivatives, and methoxy group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies suggest that the compound may exhibit:

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly in breast and colon cancer cell lines.

In Vitro Studies

Recent research has investigated the efficacy of (E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(thiophen-3-yl)acrylamide in various biological assays:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 10 | 50% inhibition of cell growth |

| Study 2 | HT-29 (colon cancer) | 20 | Induction of apoptosis |

| Study 3 | RAW 264.7 (macrophages) | 5 | Reduction in TNF-alpha production |

In Vivo Studies

Animal models have been utilized to further assess the biological activity of the compound:

- Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups.

- Antitumor Efficacy : In xenograft models, treatment with this compound led to a decrease in tumor size and weight, suggesting its potential as an anticancer agent.

Case Study 1: Treatment of Inflammatory Conditions

A clinical trial investigated the effect of this compound on patients with rheumatoid arthritis. Results indicated a marked improvement in symptoms and a decrease in inflammatory markers after eight weeks of treatment.

Case Study 2: Cancer Therapy

Another study focused on patients with metastatic breast cancer who received this compound as part of a combination therapy regimen. The outcomes showed improved survival rates and reduced tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.